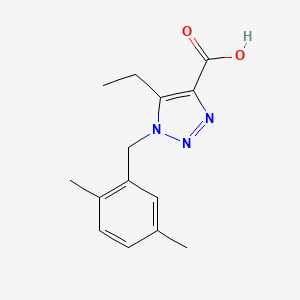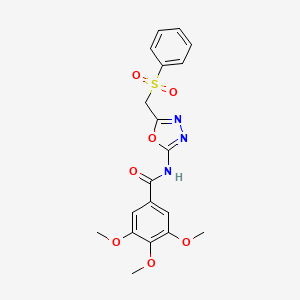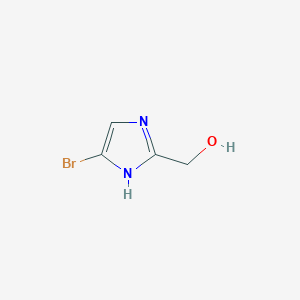![molecular formula C24H27NO4 B2400234 Acide 2-[1-(9H-fluorène-9-ylméthoxycarbonyl)-3,3-diméthylpipéridin-4-yl]acétique CAS No. 2305255-17-6](/img/structure/B2400234.png)
Acide 2-[1-(9H-fluorène-9-ylméthoxycarbonyl)-3,3-diméthylpipéridin-4-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The Fmoc group is a protective group for amines in peptide synthesis, and it can be removed under mild basic conditions .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The Fmoc group is attached to one of the nitrogen’s hydrogen atoms, and the acetic acid moiety is attached to a carbon atom on the piperidine ring .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amine . This allows the amino acid to react with the next amino acid in the sequence. The exact reactions this compound would undergo would depend on the conditions and the other compounds present.Applications De Recherche Scientifique
- Les chercheurs l'utilisent pour créer des médicaments à base de peptides, en particulier ceux qui ciblent les protéases ou les enzymes impliquées dans des maladies comme le cancer ou les troubles neurodégénératifs .
- Les scientifiques attachent ce composé à des peptides ou des protéines pour visualiser les processus cellulaires, étudier les interactions protéine-protéine et suivre les systèmes de délivrance de médicaments .
- Ces enzymes jouent des rôles cruciaux dans le remodelage des tissus, l'inflammation et la progression du cancer. En concevant des substrats spécifiques, les chercheurs peuvent étudier l'activité des MMP et développer des thérapies ciblées .
- Sa structure unique peut permettre une inhibition sélective d'enzymes spécifiques, ce qui la rend précieuse dans la découverte de médicaments .
- Les scientifiques explorent son incorporation dans les polymères, les dendrimères ou d'autres matériaux pour améliorer les propriétés mécaniques, la cinétique de libération des médicaments ou la biocompatibilité .
- Les chercheurs conçoivent des molécules sensibles à la lumière en attachant ce composé à des molécules bioactives. Lors de l'exposition à la lumière, ils peuvent déclencher des réponses biologiques spécifiques .
Chimie peptidique et développement de médicaments
Sondes fluorescentes et agents d'imagerie
Substrats de la métallprotéinase matricielle (MMP)
Biologie chimique et inhibition enzymatique
Science des matériaux et chimie des polymères
Photopharmacologie et réactions contrôlées par la lumière
Mécanisme D'action
As a derivative of an Fmoc-protected amino acid, this compound doesn’t have a biological mechanism of action per se. Instead, its role is in the chemical synthesis of peptides. The Fmoc group protects the amine of the amino acid during synthesis, preventing it from reacting until the appropriate step .
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2)15-25(12-11-16(24)13-22(26)27)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJWVQATDTXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2400153.png)
![2-[[1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]methylamino]acetic acid;hydrochloride](/img/structure/B2400154.png)

![3-(4-ethylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400158.png)
![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)

![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)](/img/structure/B2400164.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)

![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2400169.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2400171.png)
![2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2400173.png)